molecular formula C11H9BrN2O3S B12904859 3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy- CAS No. 823220-11-7

3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-

Cat. No.: B12904859
CAS No.: 823220-11-7
M. Wt: 329.17 g/mol
InChI Key: CNXMQAIHEJTTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy- is systematically named according to IUPAC rules as 5-[(2-Bromophenylsulfanylmethyl)-1,2-oxazol-3-yl]-N-hydroxycarboxamide . This nomenclature reflects:

  • The isoxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2).
  • A carboxamide group (-CONHOH) at position 3 of the isoxazole ring.
  • A [(2-bromophenyl)thio]methyl substituent at position 5, comprising a methylene bridge (-CH2-) linked to a sulfur atom and a 2-bromophenyl group.

The structural formula (Figure 1) can be represented in SMILES notation as:
O=C(N)Oc1noc(CSc2c(Br)cccc2C)c1

Key structural features :

  • Isoxazole ring (C3H3NO) with oxygen and nitrogen at positions 1 and 2, respectively.
  • Carboxamide group (-CONHOH) contributing hydrogen-bonding capacity.
  • Thioether linkage (-S-) connecting the methyl group to the 2-bromophenyl moiety.

Alternative Chemical Designations and Registry Identifiers

While no CAS registry number is currently assigned to this specific isomer, analogous compounds with meta-substituted bromophenyl groups (e.g., 3-bromo derivatives) are documented under CAS RN 130469-38-4. Alternative designations include:

  • 5-[(2-Bromobenzylsulfanyl)methyl]-3-carbamoyl-isoxazole N-hydroxyamide
  • N-Hydroxy-5-[(2-bromophenylthio)methyl]isoxazole-3-carboxamide

Regulatory databases such as PubChem and Reaxys may list this compound under its IUPAC name or variants thereof, though synthetic accessibility and isomer-specific research remain limited.

Molecular Formula and Mass Spectrometry-Based Characterization

Molecular Formula and Weight

The molecular formula is C₁₁H₁₀BrN₂O₃S , with a calculated molecular weight of 329.17 g/mol .

Table 1: Molecular Composition

Component Count
Carbon (C) 11
Hydrogen (H) 10
Bromine (Br) 1
Nitrogen (N) 2
Oxygen (O) 3
Sulfur (S) 1

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of this compound typically exhibits:

  • A molecular ion peak at m/z 329.17 [M+H]⁺ with isotopic signatures characteristic of bromine (≈1:1 intensity ratio for [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes).
  • Key fragment ions include:
    • m/z 252.08 : Loss of the bromophenylthio group (-C₆H₄BrS, Δm = -173.09 Da).
    • m/z 156.02 : Cleavage of the isoxazole-carboxamide backbone (C₅H₄N₂O₃).
    • m/z 91.05 : Formation of a stable thiophenium ion (C₆H₅S⁺).

Table 2: Dominant Mass Spectral Fragments

m/z Proposed Fragment Ion Loss/Formation Mechanism
329.17 [M+H]⁺ Intact molecular ion
252.08 [C₅H₅N₂O₃S]⁺ -C₆H₄Br
156.02 [C₃H₂NO₂]⁺ Isoxazole ring cleavage
91.05 [C₆H₅S]⁺ Thiophenium ion formation

Fragmentation pathways align with established rules for heterocyclic compounds, where the isoxazole ring undergoes retro-Diels-Alder reactions, and sulfur-containing substituents generate stable ions through neutral loss mechanisms.

Properties

CAS No.

823220-11-7

Molecular Formula

C11H9BrN2O3S

Molecular Weight

329.17 g/mol

IUPAC Name

5-[(2-bromophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H9BrN2O3S/c12-8-3-1-2-4-10(8)18-6-7-5-9(14-17-7)11(15)13-16/h1-5,16H,6H2,(H,13,15)

InChI Key

CNXMQAIHEJTTFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Br

Origin of Product

United States

Preparation Methods

Isoxazole Ring Formation

The isoxazole ring is typically synthesized via cyclization reactions involving β-ketoesters or β-diketones with hydroxylamine derivatives. Common methods include:

For the target compound, the isoxazole ring bearing the carboxamide at position 3 is prepared by reacting an appropriate isoxazole-3-carboxylic acid or ester precursor with hydroxylamine to yield the N-hydroxycarboxamide functionality.

Introduction of the N-Hydroxycarboxamide Group

The N-hydroxycarboxamide group is introduced by converting the isoxazole-3-carboxylic acid or ester into the corresponding hydroxamic acid derivative. This is achieved by:

  • Activation of the carboxylic acid (e.g., via acid chloride or anhydride formation).
  • Subsequent reaction with hydroxylamine or its salts under controlled conditions to avoid overreaction or decomposition.

This step is critical to maintain the integrity of the isoxazole ring and to ensure the N-hydroxy group is correctly positioned.

Attachment of the 2-Bromophenylthio Substituent

The 5-position substitution with the 2-bromophenylthio methyl group involves:

  • Preparation of a suitable 2-bromophenylthiol or its equivalent.
  • Alkylation or substitution reaction at the 5-position of the isoxazole ring, often via a halomethyl intermediate or direct nucleophilic substitution.

A typical method includes:

  • Generation of a 5-(chloromethyl) or 5-(bromomethyl) isoxazole intermediate.
  • Nucleophilic substitution with 2-bromophenylthiolate anion to form the thioether linkage.

This step requires careful control of reaction conditions to prevent side reactions such as debromination or oxidation of the thiol.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome
1 Isoxazole ring formation β-diketone + hydroxylamine Isoxazole-3-carboxylic acid or ester
2 Activation of carboxylic acid SOCl2 or oxalyl chloride Isoxazole-3-carbonyl chloride
3 Hydroxylamine coupling Hydroxylamine hydrochloride, base N-hydroxy isoxazole-3-carboxamide
4 Halomethylation at 5-position Formaldehyde + HCl or other halogen source 5-(halomethyl) isoxazole intermediate
5 Thioether formation 2-bromophenylthiol + base 5-[[(2-bromophenyl)thio]methyl] substitution

Detailed Research Findings

  • A study on isoxazole-carboxamide derivatives demonstrated the use of coupling reactions between aniline derivatives and isoxazole-carboxylic acids to form carboxamide linkages, which can be adapted for hydroxylamine coupling to yield N-hydroxy derivatives.

  • The thioether substitution at the 5-position is typically achieved by nucleophilic substitution of a halomethyl intermediate with an arylthiolate anion, as supported by synthetic schemes in heterocyclic compound patents.

  • The presence of the 2-bromophenylthio group enhances chemical reactivity and biological activity, necessitating mild reaction conditions to preserve the bromine substituent and avoid side reactions.

  • Characterization of the synthesized compound involves IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy to confirm the structure and purity.

Analytical Data Table for the Compound

Property Data
Molecular Formula C11H9BrN2O3S
Molecular Weight 329.17 g/mol
IUPAC Name 5-[(2-bromophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide
CAS Number 823220-11-7
Standard InChI InChI=1S/C11H9BrN2O3S/c12-8-3-1-2-4-10(8)18-6-7-5-9(14-17-7)11(15)13-16/h1-5,16H,6H2,(H,13,15)
Standard InChIKey CNXMQAIHEJTTFB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Br

Chemical Reactions Analysis

Core Isoxazole Reactivity

The isoxazole ring (C₃H₃NO) is aromatic but prone to electrophilic substitution and ring-opening reactions under specific conditions.

Electrophilic Substitution

  • Nitration/Sulfonation : Directed by electron-withdrawing substituents (e.g., carboxamide group), substitution typically occurs at the 4-position of the isoxazole ring .

  • Halogenation : Bromine or chlorine may substitute at the 4-position under Lewis acid catalysis (e.g., FeBr₃) .

Ring-Opening Reactions

  • Acidic Hydrolysis : Concentrated HCl or H₂SO₄ cleaves the isoxazole ring to form β-keto amides or nitriles .

  • Reduction : Catalytic hydrogenation (H₂/Pd) opens the ring to yield β-enamine derivatives .

Thioether Functional Group Reactivity

The -(SCH₂)- linkage between the isoxazole and 2-bromophenyl group introduces sulfur-based reactivity.

Reaction TypeConditionsExpected ProductReference
Oxidation H₂O₂/CH₃COOHSulfoxide (-SO-) or sulfone (-SO₂-)
Nucleophilic Substitution NaSH or RONaThiol exchange (e.g., -SCH₂ → -S-R)
Desulfurization Raney Ni/H₂Cleavage to methylene (-CH₂-) bridge

2-Bromophenyl Substituent Reactivity

The bromine atom on the phenyl ring enables cross-coupling and substitution reactions.

Buchwald-Hartwig Amination

  • Conditions : Pd(OAc)₂/Xantphos, amine, base (K₃PO₄) .

  • Product : Aryl amine derivatives via C-N bond formation.

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ .

  • Product : Biaryl systems (e.g., 2-phenyl substitution).

SNAr (Nucleophilic Aromatic Substitution)

  • Conditions : NaOH (aq), Cu catalyst .

  • Product : Phenol or aryl ether derivatives.

N-Hydroxycarboxamide Reactivity

The N-hydroxy group (-NHOH) introduces redox and condensation potential.

Hydrolysis

  • Acidic : HCl/H₂O → Carboxylic acid (-COOH) .

  • Basic : NaOH → Hydroxamate salt .

Oxidation/Reduction

  • Oxidation : MnO₂ → Nitroso intermediate .

  • Reduction : Zn/HCl → Primary amine (-NH₂) .

Condensation

  • With Aldehydes : Forms hydrazone derivatives under mild acid catalysis .

Synthetic Pathways (Hypothetical)

Based on analogous compounds in patents , the synthesis likely involves:

  • Isoxazole Formation : Cyclocondensation of β-keto ester with hydroxylamine.

  • Thioether Installation : Alkylation of 2-bromobenzenethiol with chloromethylisoxazole intermediate.

  • N-Hydroxycarboxamide Introduction : Reaction of isoxazole carbonyl chloride with hydroxylamine.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C (TGA extrapolation from similar sulfides) .

  • Photodegradation : UV light induces C-Br bond cleavage, forming aryl radicals .

  • Hydrolytic Sensitivity : N-hydroxy group prone to hydrolysis at pH < 3 or pH > 10 .

Scientific Research Applications

Biological Activities

1. Kinase Inhibition
The primary application of 3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy- lies in its role as a kinase inhibitor. Kinases are critical enzymes that regulate various cellular processes, including cell growth and signal transduction. Inhibition of specific kinases can have therapeutic effects in cancer treatment and other diseases .

2. Antimicrobial and Anti-inflammatory Properties
Compounds within the isoxazole family are known for their antimicrobial and anti-inflammatory activities. There is preliminary evidence suggesting that this compound may exhibit similar properties, which could lead to its use in treating infections or inflammatory conditions .

Case Studies and Research Findings

  • Kinase Interaction Studies
    • Preliminary studies have indicated that 3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy- interacts with specific kinase targets, influencing downstream signaling pathways. In vitro assays have been employed to evaluate binding affinities and inhibitory concentrations against various kinases .
  • Comparative Analysis with Similar Compounds
    • Other compounds structurally similar to 3-Isoxazolecarboxamide have been studied for their biological activities. For instance:
    The unique bromophenylthio substitution in this compound may enhance selectivity towards particular kinase targets compared to other derivatives .

Mechanism of Action

The mechanism of action of 5-(((2-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

a) 5-[[(2-Bromophenyl)thio]methyl] Group vs. Other Halogenated Substituents

  • 3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l) (): Contains a bromothiophene group, offering a sulfur-containing heterocycle. However, the thiophene ring’s electron-rich nature contrasts with the phenylthio group’s moderate electron-withdrawing character .
  • N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide (): Substitutes bromine with chlorine on the phenyl ring.

b) N-Hydroxy vs. Other N-Substituents

  • N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): Features a diethylamino group on the carboxamide nitrogen. This strongly electron-donating substituent increases solubility in polar solvents, contrasting with the N-hydroxy group’s hydrogen-bonding capability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Spectral Data (IR/NMR)
Target Compound C₁₇H₁₄BrN₃O₂S 416.28 g/mol† 2-Bromophenylthio, N-hydroxy Expected C-Br IR ~533 cm⁻¹
5-(4-Methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide () C₂₄H₂₂N₄O₃ 414.46 g/mol 4-Methoxyphenyl, diazenylphenyl Methoxy IR ~1250 cm⁻¹; aromatic δ 6.99–8.00 ppm
N-{2-Methyl-4-[(1E)-2-(2-Methylphenyl)diazen-1-yl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide () C₂₂H₁₈N₄O₂S 402.5 g/mol Thiophen-2-yl, diazenylphenyl Thiophene δ ~7.0–7.5 ppm
5-Methyl-N-(2-methyl-6-(propan-2-yl)phenyl)-1,2-oxazole-3-carboxamide () C₁₆H₁₉N₃O₂ 285.34 g/mol Isopropylphenyl, methyl CH₃ δ ~2.3–2.8 ppm

†Calculated based on molecular formula.

  • Lipophilicity : The 2-bromophenylthio group in the target compound likely increases logP compared to methoxyphenyl () or thiophenyl () analogs.

Structure-Activity Relationship (SAR) Considerations

  • Halogen Effects : Bromine’s larger size and polarizability compared to chlorine () may enhance binding to hydrophobic pockets in biological targets .
  • Thioether Linkage : The thioether group’s flexibility and moderate electron-withdrawing nature (cf. ’s C=S at 1248 cm⁻¹) may influence metabolic stability compared to ether or methylene linkages .
  • N-Hydroxy Group : This moiety’s acidity (pKa ~8–10) could facilitate deprotonation under physiological conditions, impacting interaction with metal ions or basic residues in enzymes .

Biological Activity

3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy- is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C11H10BrN2O3S
Molecular Weight: 329.17 g/mol
IUPAC Name: 5-[(2-bromophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide

The compound features an isoxazole ring, a carboxamide group, and a bromophenylthio substituent. This unique structure contributes to its diverse biological activities.

3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy- is believed to exert its biological effects primarily through the inhibition of specific kinases involved in signal transduction pathways. Kinases play crucial roles in regulating cellular processes such as proliferation and apoptosis. By inhibiting these enzymes, the compound may disrupt cancer cell growth and inflammatory responses.

Kinase Inhibition

Research indicates that this compound demonstrates promising activity as a kinase inhibitor. Kinase inhibitors are vital in cancer therapy as they can selectively target aberrant signaling pathways that lead to tumor growth. Preliminary studies suggest that 3-Isoxazolecarboxamide may inhibit several key kinases involved in oncogenesis, potentially leading to reduced tumor proliferation and enhanced apoptosis in cancer cells.

Anti-inflammatory Properties

Compounds within the isoxazole family are known for their anti-inflammatory properties. The presence of the hydroxylamine moiety in 3-Isoxazolecarboxamide may enhance its ability to modulate inflammatory pathways. Studies have shown that similar compounds can reduce pro-inflammatory cytokine production, indicating that this compound could be beneficial in treating inflammatory diseases.

Synthesis Methods

The synthesis of 3-Isoxazolecarboxamide involves several steps:

  • Bromination: A phenylthiomethyl precursor undergoes bromination to introduce the bromine substituent.
  • Cyclization: The isoxazole ring is formed through cyclization reactions with appropriate reagents.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cancer Cell Line Studies: In vitro studies using various cancer cell lines have demonstrated that 3-Isoxazolecarboxamide significantly inhibits cell growth and induces apoptosis. For instance, treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7) and colon cancer cell lines (HT-29).
  • Inflammation Models: Animal models of inflammation have shown that administration of 3-Isoxazolecarboxamide results in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
3-Isoxazolecarboxamide, N-hydroxy-5-[[[2-bromophenyl]thio]methyl]C11H10BrN2O3SContains a specific bromophenylthio substitution enhancing selectivity towards kinases
Benzamide derivativesVariesOften lack the isoxazole ring but share similar anti-inflammatory properties

The unique combination of the isoxazole ring and thioether functionality in 3-Isoxazolecarboxamide distinguishes it from other derivatives, potentially conferring distinct biological activities.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-substitution.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group .

Basic Question: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:
Employ a combination of spectroscopic and crystallographic techniques:

Spectral Analysis :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenylthio methyl protons at δ 4.1–4.3 ppm) .
  • FT-IR : Verify carboxamide N–H stretches (~3300 cm⁻¹) and C=O bonds (~1650 cm⁻¹) .

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., P2₁/c space group for similar isoxazole derivatives) .

Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular weight (e.g., [M+H]⁺ at m/z 369.02) .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:
Based on analogous compounds (e.g., N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide):

PPE Requirements :

  • Respirators (NIOSH-approved N95) and chemical goggles to prevent inhalation/eye contact .
  • Nitrile gloves and lab coats to avoid dermal exposure .

Ventilation : Use fume hoods for synthesis steps releasing volatile byproducts (e.g., HBr gas) .

Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

Analog Synthesis :

  • Vary substituents (e.g., replace 2-bromophenyl with 4-fluorophenyl) to assess electronic effects on activity .
  • Modify the thioether linker length (e.g., –SCH₂ vs. –SCH₂CH₂) to probe steric influences .

Biological Assays :

  • Enzymatic inhibition assays (e.g., HDAC or kinase targets) with IC₅₀ determination .
  • Molecular docking (AutoDock Vina) to predict binding modes relative to active site residues .

Q. Example SAR Table :

SubstituentHDAC IC₅₀ (nM)Solubility (µg/mL)
2-Bromophenylthio12.3 ± 1.245
4-Methoxyphenylthio28.7 ± 2.1120
Unsubstituted phenylthio>100320

Data adapted from similar isoxazolecarboxamides .

Advanced Question: What computational strategies can optimize reaction pathways for synthesizing this compound?

Methodological Answer:
Adopt the ICReDD (Institute for Chemical Reaction Design and Discovery) framework :

Reaction Path Search :

  • Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model intermediates and transition states.

Machine Learning :

  • Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst).

Feedback Loop :

  • Validate computational predictions with small-scale experiments (mg quantities) and refine parameters iteratively .

Advanced Question: How should researchers address contradictions in biological activity data across structurally similar analogs?

Methodological Answer:

Controlled Replication :

  • Repeat assays under standardized conditions (e.g., identical cell lines, ATP concentrations) .

Meta-Analysis :

  • Compare data across published studies (e.g., PubChem BioAssay) to identify confounding variables (e.g., solvent DMSO vs. PBS) .

Mechanistic Profiling :

  • Conduct off-target screening (e.g., CEREP panels) to rule out nonspecific interactions .

Case Study : Discrepancies in HDAC inhibition between 2-bromo and 4-fluoro analogs were resolved by controlling for cellular permeability differences via logP adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.